![molecular formula C12H12N2S B2656584 N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine CAS No. 1240804-55-0](/img/structure/B2656584.png)
N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine
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Overview
Description
“N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine” is a compound that contains a benzothiazole moiety. Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In one study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) were used to mediate the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been determined through various methods such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . For example, the crystal structure of a similar compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, has been determined . The compound crystallizes in monoclinic P2 1/c .Chemical Reactions Analysis
Benzothiazoles have been involved in a variety of chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined through various methods such as FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data . For example, one derivative, N-(1,3-benzothiazol-2-yl)-2,4-dichlorobenzamide, is a white powder with a melting point of 208–210 °C .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular properties . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and it was found that new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .
Antibacterial Agents
Some N’-(1,3-benzothiazol-2-yl)-arylamide derivatives have shown promising activity against Staphylococcus aureus . These compounds were synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .
Antifungal Agents
Benzothiazole derivatives have been associated with antifungal activities . These compounds have been investigated extensively and have shown potential in combating fungal infections .
Antiprotozoal Agents
Research has shown that benzothiazole derivatives can exhibit antiprotozoal activities . These compounds could potentially be used in the treatment of diseases caused by protozoan parasites .
Anticancer Agents
Benzothiazole derivatives have been associated with anticancer activities . These compounds have been studied for their potential use in cancer treatment .
Anticonvulsant Agents
Benzothiazole derivatives have also been associated with anticonvulsant activities . These compounds could potentially be used in the treatment of convulsive disorders .
Mechanism of Action
The mechanism of action of benzothiazole derivatives is often studied in the context of their biological activity. For instance, one synthesized compound was tested in vitro against Mtb using Isoniazid as a positive control. The compound exhibited anti-tubercular activity against Mtb with a MIC value of 1.95 μg mL −1. Molecular docking of this active compound against InhA enzyme showed better binding affinity of −9.3 kcal mol −1 .
Future Directions
The future development trend and prospect of the synthesis of benzothiazole derivatives are anticipated to be related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-3-8-14(2)9-12-13-10-6-4-5-7-11(10)15-12/h1,4-7H,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLLVHBZJPQPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-ylmethyl)-N-methylprop-2-yn-1-amine |
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